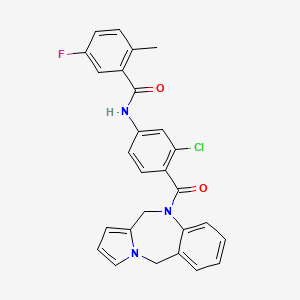
利西瓦坦
概述
描述
利西伐潘是一种口服活性、非肽类、选择性血管加压素2受体拮抗剂。它正在由Centessa Pharmaceuticals plc的子公司Palladio Biosciences, Inc.开发为研究性药物。利西伐潘目前正处于III期临床开发阶段,用于治疗常染色体显性多囊肾病(ADPKD),这是一种最常见的多囊肾病形式 .
科学研究应用
利西伐潘在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域。在化学领域,利西伐潘被用作模型化合物来研究血管加压素受体拮抗剂对各种生物过程的影响。在生物学领域,利西伐潘被用于研究血管加压素受体在肾脏功能和水平衡中的作用。在医学领域,利西伐潘正在被开发为治疗低钠血症和ADPKD的药物。在工业中,利西伐潘被用于开发针对血管加压素受体的新的治疗剂 .
作用机制
利西伐潘通过选择性拮抗血管加压素2受体 (V2R) 发挥作用。该受体主要位于肾脏的集合管中,在调节水重吸收中起着至关重要的作用。利西伐潘通过阻断精氨酸加压素与V2R的结合,阻止水通道蛋白-2通道插入肾脏集合管细胞的顶端膜中。这导致自由水的排泄增加(利尿作用)和血清钠水平的正常化。参与这种机制的分子靶点和通路包括血管加压素-cAMP/PKA信号通路和水通道蛋白-2运输的调节 .
安全和危害
Lixivaptan has been shown to safely and effectively correct serum sodium concentrations in hospitalized patients with euvolemic hyponatremia . The overall rate of adverse events with lixivaptan was similar to that of placebo, and most adverse events observed in the lixivaptan group were well tolerated .
未来方向
As of February 2022, Centessa Pharmaceuticals has started dosing of the first subject in its pivotal Phase 3 clinical trial (“ACTION Study”) evaluating lixivaptan as a potential treatment for Autosomal Dominant Polycystic Kidney Disease (“ADPKD”) . The trial is expected to enroll approximately 1,350 subjects across more than 200 sites in over 20 countries . The Company anticipates completing enrollment in the second half of 2023 and, if results are supportive, plans to submit a New Drug Application (“NDA”) after completion of the one-year double-blind portion of the study .
生化分析
Biochemical Properties
Lixivaptan plays a significant role in biochemical reactions by acting as a vasopressin 2 receptor antagonist. It inhibits the binding of arginine vasopressin to vasopressin receptor 2 in kidney tubular epithelial cells, leading to a net effect of aquaresis, or electrolyte-free water excretion . Lixivaptan interacts with various biomolecules, including the vasopressin receptor 2, cyclic adenosine monophosphate (cAMP), and aquaporin-2 (AQP2). The interaction with vasopressin receptor 2 inhibits the vasopressin-induced increase in cAMP levels, which in turn prevents the phosphorylation of AQP2 and its trafficking to the apical plasma membrane .
Cellular Effects
Lixivaptan has profound effects on various types of cells and cellular processes. In renal collecting duct cells, lixivaptan prevents the vasopressin-induced increase in cAMP levels and AQP2 phosphorylation, thereby inhibiting water reabsorption . This results in increased urine output and reduced water retention. Additionally, lixivaptan has been shown to decrease kidney weight, cysts, and cAMP levels in animal models of polycystic kidney disease, indicating its potential to preserve renal function .
Molecular Mechanism
The molecular mechanism of lixivaptan involves its binding to the vasopressin receptor 2, which inhibits the receptor’s activation by arginine vasopressin . This inhibition prevents the downstream signaling cascade that leads to the increase in cAMP levels and subsequent phosphorylation of AQP2. By blocking this pathway, lixivaptan effectively reduces water reabsorption in the kidneys, leading to increased urine output and decreased water retention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lixivaptan have been observed to change over time. Studies have shown that lixivaptan is stable and maintains its efficacy in preventing the vasopressin-induced increase in cAMP levels and AQP2 phosphorylation over extended periods . Long-term studies in animal models have demonstrated that lixivaptan can reduce kidney size and cyst volume, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of lixivaptan vary with different dosages in animal models. In PCK rats, a validated animal model of polycystic kidney disease, low-dose lixivaptan showed a significant reduction in kidney weight, cystic burden, and cAMP levels, along with preserved renal function . Higher doses of lixivaptan were less efficacious, suggesting a threshold effect where optimal dosing is crucial for maximizing therapeutic benefits .
Metabolic Pathways
Lixivaptan is involved in metabolic pathways related to the regulation of water reabsorption in the kidneys. It interacts with the vasopressin receptor 2 and cAMP signaling pathway, which are critical for the regulation of aquaporin-2 trafficking and function . By inhibiting this pathway, lixivaptan effectively reduces water reabsorption and promotes aquaresis .
Transport and Distribution
Lixivaptan is transported and distributed within cells and tissues primarily through its interaction with the vasopressin receptor 2 . It binds to the receptor in kidney tubular epithelial cells, preventing the vasopressin-induced signaling cascade that leads to water reabsorption . This targeted distribution ensures that lixivaptan exerts its effects specifically in the kidneys, where it is needed most.
Subcellular Localization
The subcellular localization of lixivaptan is primarily in the renal collecting duct cells, where it interacts with the vasopressin receptor 2 and aquaporin-2 . By preventing the phosphorylation and trafficking of aquaporin-2 to the apical plasma membrane, lixivaptan effectively reduces water reabsorption and promotes aquaresis . This specific localization ensures that lixivaptan exerts its effects precisely where it is needed to regulate water balance in the body.
准备方法
利西伐潘的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常涉及使用苯并二氮杂卓衍生物作为起始原料。反应条件包括使用特定试剂和溶剂来实现所需的化学转化。利西伐潘的工业生产方法旨在优化产率和纯度,同时最大限度地减少危险试剂和溶剂的使用 .
化学反应分析
利西伐潘经历各种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于具体的反应条件和所用试剂的性质。例如,氧化反应可能导致羟基化衍生物的形成,而还原反应可能导致还原类似物的形成 .
相似化合物的比较
利西伐潘属于血管加压素受体拮抗剂类,也称为伏坦类。该类中的类似化合物包括托伐普坦、康尼伐普坦和沙塔伐普坦。与这些化合物相比,利西伐潘显示出较低的肝毒性风险和更良好的安全性。例如,托伐普坦是另一种V2R拮抗剂,在一些患者中与临床显着的肝损伤有关。相反,利西伐潘在临床前和临床研究中已显示出较低的肝毒性潜力 .
属性
IUPAC Name |
N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHTXRNHTVLQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168472 | |
| Record name | Lixivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168079-32-1 | |
| Record name | Lixivaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lixivaptan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lixivaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lixivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIXIVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
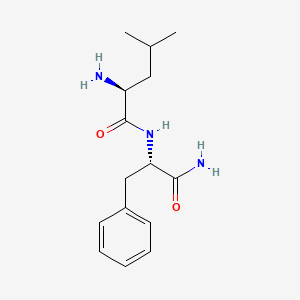
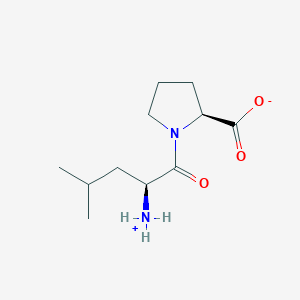
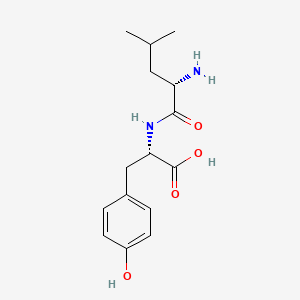
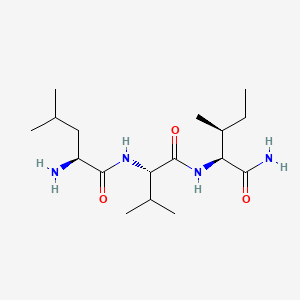
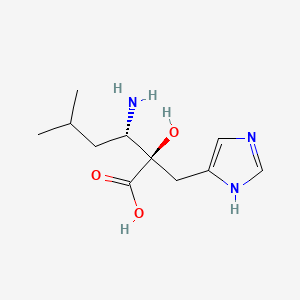
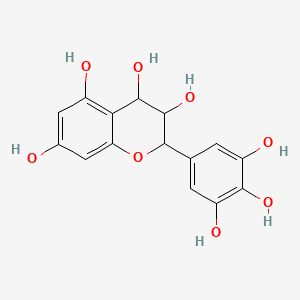
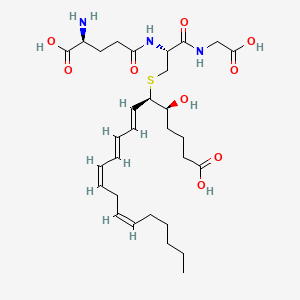
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1674831.png)
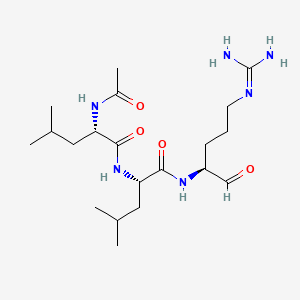
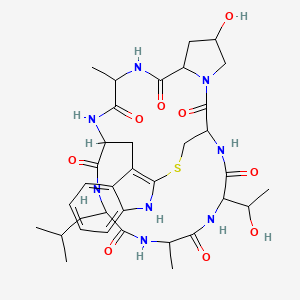

![[3-[(1Z,3Z,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate](/img/structure/B1674841.png)

![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)
